

# CK1-IN-2: Application Notes and Protocols for Cell Culture Experiments

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## Compound of Interest

Compound Name: CK1-IN-2

Cat. No.: B15545021

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## Introduction

**CK1-IN-2** is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes. Dysregulation of CK1 activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making its inhibitors valuable tools for research and potential therapeutic development. **CK1-IN-2** primarily targets the CK1 $\delta$  and CK1 $\epsilon$  isoforms, which are key regulators of signaling pathways such as Wnt/ $\beta$ -catenin and the circadian rhythm. These application notes provide a comprehensive guide for utilizing **CK1-IN-2** in cell culture experiments, including detailed protocols for assessing its biological effects.

## Mechanism of Action

**CK1-IN-2** functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms and preventing the transfer of phosphate from ATP to its substrates. The inhibition of CK1 $\delta$  and CK1 $\epsilon$  by **CK1-IN-2** has significant downstream effects, most notably on the Wnt/ $\beta$ -catenin signaling pathway. In the canonical Wnt pathway, CK1, in concert with GSK3 $\beta$ , phosphorylates  $\beta$ -catenin, marking it for proteasomal degradation. By inhibiting CK1, **CK1-IN-2**

prevents this phosphorylation, leading to the stabilization and accumulation of  $\beta$ -catenin. This subsequently results in the translocation of  $\beta$ -catenin to the nucleus, where it can modulate the transcription of Wnt target genes.

## Data Presentation

### Inhibitor Specificity and Potency

Target	IC50 (nM)
CK1 $\alpha$	123[1]
CK1 $\delta$	19.8[1]
CK1 $\epsilon$	26.8[1]
p38 $\alpha$	74.3[1]

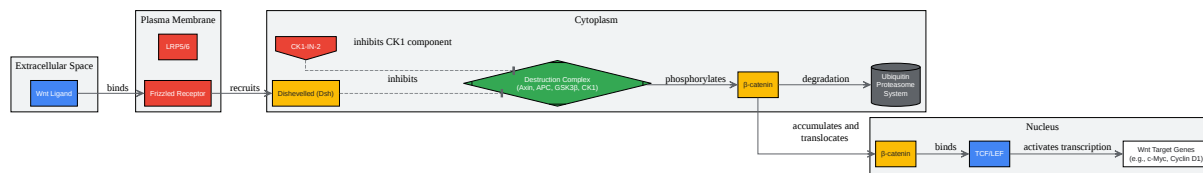
IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity in vitro.

## Recommended Working Concentrations in Cell-Based Assays

Assay Type	Cell Line Example	Concentration Range	Treatment Time
Myotube Fusion	FSHD cells	0.02 - 10 $\mu$ M	72 hours[1]
Wnt/ $\beta$ -catenin Signaling	HEK293T, MDA-MB-231	10 nM - 10 $\mu$ M	18 - 24 hours
Cell Viability (e.g., MTT/CCK-8)	Various cancer cell lines	10 nM - 50 $\mu$ M	24 - 72 hours
Western Blotting ( $\beta$ -catenin)	MDA-MB-231, RKO	30 nM - 1 $\mu$ M	18 - 24 hours

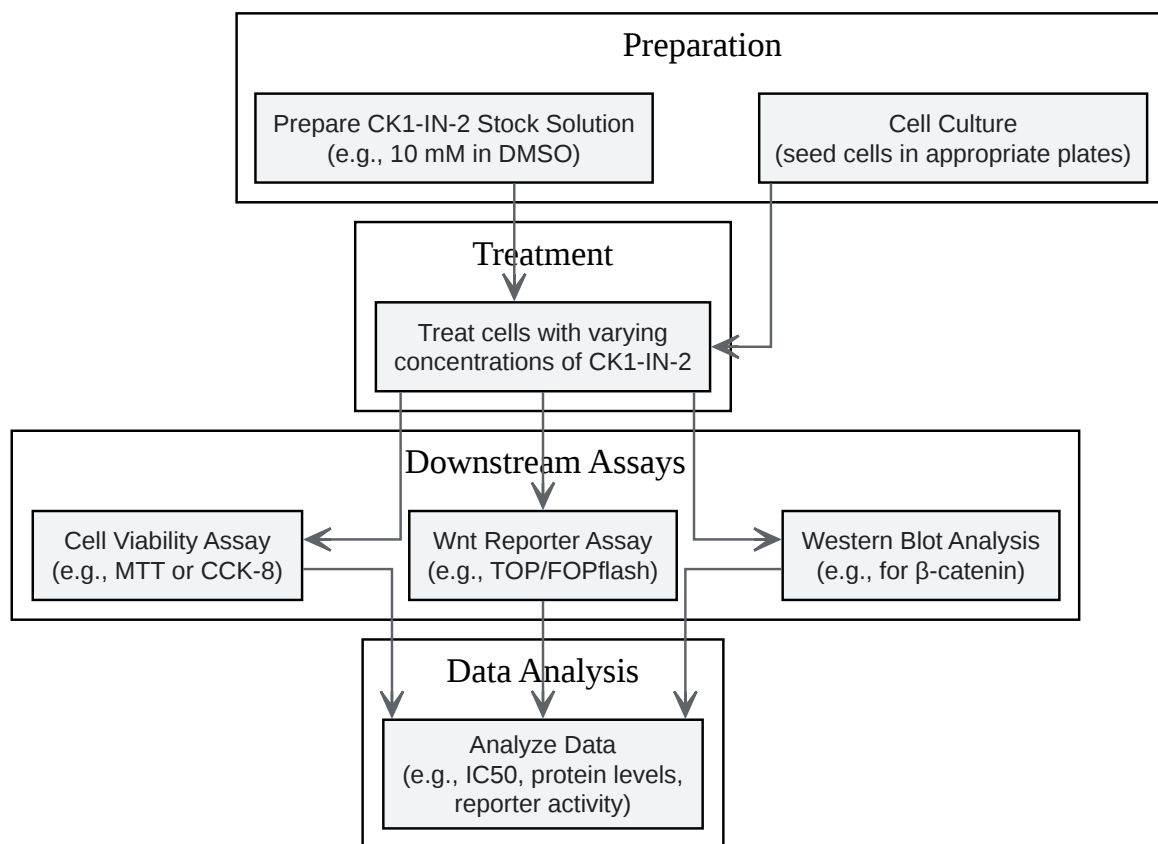
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

# Mandatory Visualizations



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Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of **CK1-IN-2**.



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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
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